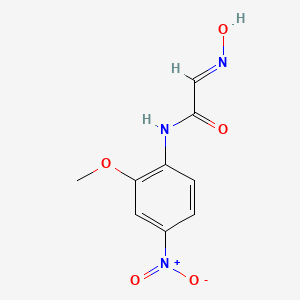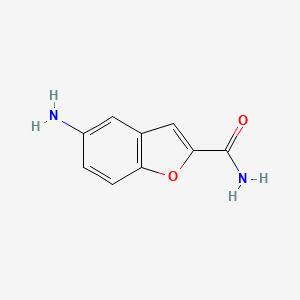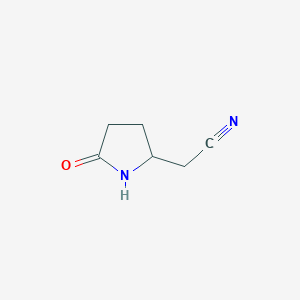![molecular formula C9H8F3N3O B6141854 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 71290-73-8](/img/structure/B6141854.png)
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Vue d'ensemble
Description
1,6-Dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1,6-DMTFPP) is a novel trifluoromethyl-containing heterocyclic compound that has gained attention in the scientific community due to its potential to be used in various applications. It is a derivative of the pyrazole class of heterocycles, and its unique structure gives it a number of interesting properties that make it useful for research.
Applications De Recherche Scientifique
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been studied for its potential applications in various scientific fields. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Furthermore, 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has been studied as a potential inhibitor of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Mécanisme D'action
The mechanism of action of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is not yet fully understood, but it is believed to act as an inhibitor of the enzymes mentioned above. It is thought to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction. This mechanism has been studied in detail for the inhibition of dihydroorotate dehydrogenase, and it is likely to be similar for the other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one are not yet fully understood. However, it has been studied for its potential to inhibit the enzymes mentioned above, and it is believed that this inhibition could lead to a variety of effects. For example, inhibition of dihydroorotate dehydrogenase could lead to a decrease in the production of pyrimidine nucleotides, which could have a variety of effects on the cell. Inhibition of acetylcholinesterase could lead to an increase in the concentration of acetylcholine, which could lead to an increase in the activity of the nervous system. Inhibition of cyclooxygenase-2 could lead to a decrease in the production of prostaglandins, which could lead to a decrease in inflammation. Inhibition of 5-lipoxygenase could lead to a decrease in the production of leukotrienes, which could lead to a decrease in allergic and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Furthermore, it is relatively non-toxic, making it safe to use in experiments. However, it is important to note that 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a relatively new compound, and its effects are not yet fully understood. Therefore, it is important to use caution when using 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one in experiments, as its effects may not be known.
Orientations Futures
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has the potential to be used in a variety of applications, and there are a number of potential future directions for its use. For example, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the synthesis of hormones or other metabolic pathways. Additionally, further research could be done to explore its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Finally, further research could be done to explore its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In conclusion, 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a novel trifluoromethyl-containing heterocyclic compound that has a number of potential applications in scientific research. It can be synthesized using a variety of methods, and it has been studied for its potential to inhibit certain enzymes. It has also been studied for its potential biochemical and physiological effects, and it has several advantages for use in laboratory experiments. Finally, there are a number of potential future directions for its use, such as further research into its potential as an inhibitor of other enzymes, an anti-cancer agent, and an anti-inflammatory agent.
Méthodes De Synthèse
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be synthesized using a variety of methods, such as the Pd-catalyzed oxidative trifluoromethylation of 1,6-dimethylpyrazole and the Sonogashira coupling reaction of an aryl trifluoromethyl halide with a 1,6-dimethylpyrazole derivative. The Pd-catalyzed oxidative trifluoromethylation method is the most commonly used, as it is the most efficient and cost-effective. This method involves the reaction of 1,6-dimethylpyrazole with a trifluoromethylating reagent, such as trifluoromethanesulfonic anhydride, in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere such as nitrogen, and the reaction conditions can be adjusted to optimize the yield and purity of the product.
Propriétés
IUPAC Name |
1,6-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-4-3-5(9(10,11)12)6-7(13-4)15(2)14-8(6)16/h3H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGCMFRYDYGXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NN(C2=N1)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141595 | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
71290-73-8 | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71290-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)




![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)


